

Molecular weight and formula of 6-Methyl-4-nitropicolinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-4-nitropicolinic acid

Cat. No.: B1589157

[Get Quote](#)

An In-depth Technical Guide to **6-Methyl-4-nitropicolinic Acid** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **6-Methyl-4-nitropicolinic acid**. We will delve into its core chemical identity, synthesis, characterization, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: A Versatile Heterocyclic Scaffold

6-Methyl-4-nitropicolinic acid, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a picolinic acid core functionalized with both an electron-withdrawing nitro group and an electron-donating methyl group, imparts a unique electronic and steric profile. This distinct arrangement makes it a subject of interest for synthesizing more complex molecules with potential pharmacological activities, including antimicrobial and anti-inflammatory effects.^[1] This document provides the foundational knowledge required to effectively synthesize, purify, and characterize this compound for research and development endeavors.

Chemical Identity and Physicochemical Properties

The identity and properties of **6-Methyl-4-nitropicolinic acid** are dictated by the interplay of its constituent functional groups. The pyridine ring provides a rigid, aromatic core. The carboxylic acid at the 2-position is a key site for hydrogen bonding and salt formation, influencing solubility, and can act as a bidentate chelating agent with the pyridine nitrogen.^[3] The nitro group at the 4-position significantly increases the molecule's polarity and can act as a hydrogen bond acceptor. Furthermore, aromatic nitro groups are known to be bioreducible, a property often exploited in the design of targeted therapeutics.^{[1][4]}

A summary of its key properties is presented below:

Property	Value	Source(s)
IUPAC Name	6-methyl-4-nitropyridine-2-carboxylic acid	[1]
CAS Number	30235-16-6	[1] [2] [5] [6]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1] [2] [5] [6]
Molecular Weight	182.13 g/mol	[1] [2] [5]
Predicted Boiling Point	378.0 ± 42.0 °C	[5]
Predicted Density	1.477 ± 0.06 g/cm ³	[5]
Predicted pKa	2.95 ± 0.10	[5]
SMILES	CC1=CC(=CC(=N1)C(=O)O)--INVALID-LINK--[O-]	[1]

The predicted pKa of ~2.95 indicates that **6-Methyl-4-nitropicolinic acid** is a relatively strong organic acid.^[5] This acidity is crucial for its interaction with biological targets and for purification strategies involving acid-base extractions. Its solubility profile reflects a balance between the hydrophilic carboxylic acid and the more lipophilic methylated pyridine ring, allowing for dissolution in a range of polar organic solvents and aqueous base.^[1]

Synthesis and Purification: A Validated Protocol

The synthesis of **6-Methyl-4-nitropicolinic acid** can be reliably achieved through the oxidation of a suitable precursor, such as 2-bromo-6-methyl-4-nitropyridine.^[1] This pathway is

advantageous as it builds upon a commercially available or readily synthesized starting material.

Experimental Workflow: Synthesis via Oxidation

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Methyl-4-nitropicolinic acid**.

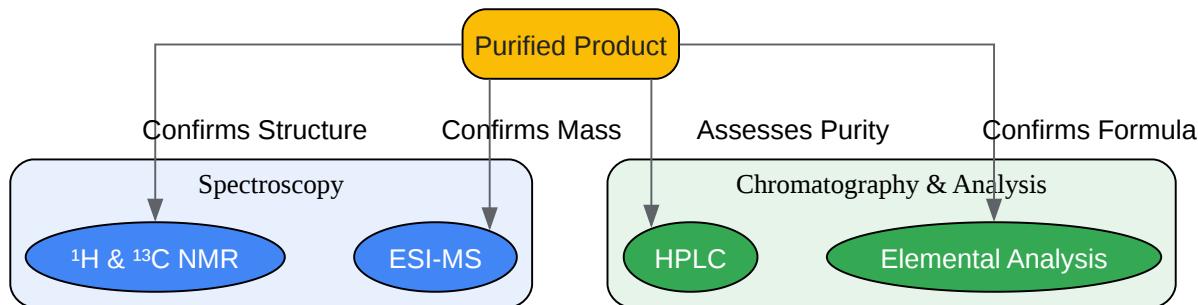
Step-by-Step Methodology

Materials:

- 2-bromo-6-methyl-4-nitropyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Chromium Trioxide (CrO_3)
- Deionized Water
- Methanol
- Ice

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-bromo-6-methyl-4-nitropyridine (1.0 eq) in concentrated sulfuric acid. Maintain the temperature at 0°C .
- Oxidant Addition: Slowly add chromium trioxide (CrO_3 , ~4.0 eq) portion-wise to the stirred solution. Causality Note: The strong oxidizing environment provided by CrO_3 in sulfuric acid is necessary to convert the methyl group's benzylic-like position to a carboxylic acid. The


slow addition and cooling are critical to control the highly exothermic reaction and prevent unwanted side reactions.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Subsequently, heat the mixture to 70°C for 30 minutes to ensure the reaction goes to completion.[\[1\]](#)
- Product Precipitation (Quenching): Cool the reaction mixture back to room temperature and then carefully pour it over a generous amount of crushed ice. Trustworthiness Note: This step serves two purposes: it safely quenches the reactive chromium species and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous acid solution.
- Isolation: Allow the mixture to stand, preferably at low temperature (-20°C overnight if necessary), to maximize crystallization.[\[1\]](#) Collect the resulting solid (typically beige crystals) by vacuum filtration, washing with cold deionized water.
- Purification: The crude product should be purified by recrystallization. A mixture of water and methanol is often effective.[\[1\]](#) Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Structural Elucidation and Quality Control

A multi-analytical approach is essential to confirm the structural integrity and purity of the synthesized **6-Methyl-4-nitropicolinic acid**. This ensures the reliability of data generated in subsequent applications.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Analytical workflow for quality control and structural validation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: Expect to see distinct signals for the two aromatic protons on the pyridine ring (likely in the δ 8.5–9.0 ppm range), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.[1]
 - ^{13}C -NMR: Key signals include the carboxylic acid carbonyl carbon (~170 ppm), aromatic carbons, and the methyl carbon.[1] This technique is crucial for confirming the substitution pattern on the pyridine ring.
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI) in negative mode is ideal. The primary ion observed should be the deprotonated molecule $[\text{M}-\text{H}]^-$ at an m/z of approximately 181.[1] This provides unambiguous confirmation of the molecular weight.
- High-Performance Liquid Chromatography (HPLC):
 - HPLC is the gold standard for assessing purity. A well-developed method should show a single major peak for the desired compound. Purity is typically reported as a percentage of the total peak area and should be $\geq 98\%$ for use in sensitive applications.[1]
- Elemental Analysis:

- This analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula ($C_7H_6N_2O_4$) within a narrow margin ($\pm 0.3\%$), providing ultimate validation of the empirical formula.[\[1\]](#)

Applications in Research and Drug Development

6-Methyl-4-nitropicolic acid is not just a chemical curiosity; it is a platform for innovation. As a derivative of picolinic acid, it belongs to a class of compounds with a rich history in drug discovery.[\[7\]](#)

- Scaffold for Medicinal Chemistry: The three distinct functional groups offer handles for diverse chemical modifications. The carboxylic acid can be converted to esters or amides, the nitro group can be reduced to an amine (a key step in building complexity), and the pyridine nitrogen can be quaternized or used in metal coordination.
- Bioactivity: The compound itself is noted for potential antimicrobial and anti-inflammatory properties.[\[1\]](#) The mechanism may involve the bioreduction of the nitro group to form reactive intermediates that can interact with cellular targets, a strategy employed by several approved nitroaromatic drugs.[\[1\]\[4\]](#)
- Ligand in Coordination Chemistry: The picolinate moiety is an excellent bidentate chelating ligand, forming stable complexes with a variety of metal ions.[\[3\]](#) This property can be exploited in the development of metal-based drugs or catalysts.

Conclusion

6-Methyl-4-nitropicolic acid is a high-value heterocyclic compound with significant potential for advanced scientific research. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its successful application. The protocols and insights provided in this guide offer a robust framework for researchers to confidently utilize this versatile molecule in their pursuit of new discoveries in medicine and chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-4-nitropicolinic acid | 30235-16-6 | Benchchem [benchchem.com]
- 2. synchem.de [synchem.de]
- 3. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]
- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 5. 30235-16-6 CAS MSDS (6-Methyl-4-nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 6-Methyl-4-nitropicolinic acid | CymitQuimica [cymitquimica.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 6-Methyl-4-nitropicolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589157#molecular-weight-and-formula-of-6-methyl-4-nitropicolinic-acid\]](https://www.benchchem.com/product/b1589157#molecular-weight-and-formula-of-6-methyl-4-nitropicolinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com